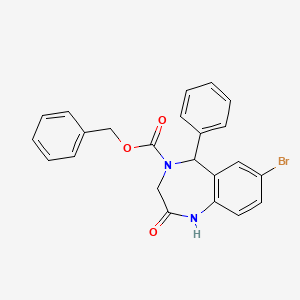![molecular formula C15H10F4O3 B5058073 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one CAS No. 5486-63-5](/img/structure/B5058073.png)
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one, also known as TFEB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TFEB belongs to the family of flavonoids and is structurally similar to the naturally occurring flavonoid, fisetin.
Wirkmechanismus
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one exerts its therapeutic effects through various mechanisms. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one also activates the PI3K/Akt/mTOR pathway, which plays a role in cell growth and survival. Additionally, 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one has been found to modulate the expression of various genes involved in apoptosis, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects:
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, one limitation of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one. One area of interest is the development of more efficient synthesis methods for 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one and to identify its specific targets. 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one also holds promise as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders, and further research is needed to explore its clinical applications.
Synthesemethoden
The synthesis of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one involves the reaction of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)benzaldehyde with 4-hydroxycoumarin in the presence of a base catalyst. The reaction yields 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one as a yellow crystalline solid with a melting point of 208-210°C.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects in various in vitro and in vivo models. 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one has also been found to have anticancer properties, with studies showing that it can induce apoptosis and inhibit the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-3H-benzo[h]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c16-13(17)15(18,19)14(21)7-11(20)10-6-5-8-3-1-2-4-9(8)12(10)22-14/h1-6,13,21H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGCVBPWWNDMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2)OC1(C(C(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385933 |
Source


|
| Record name | 2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one | |
CAS RN |
5486-63-5 |
Source


|
| Record name | 2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5057991.png)


![3-[(4-chlorophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5058007.png)
![4-(3-bromophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5058015.png)
![2-methoxy-4-methyl-1-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5058017.png)
![(3,3'-dimethyl-4'-{[(3-methyl-2-thienyl)methylene]amino}-4-biphenylyl)[(3-methyl-2-thienyl)methylene]amine](/img/structure/B5058022.png)
![1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide](/img/structure/B5058043.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B5058044.png)



![4-[allyl(methylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5058092.png)
![2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5058103.png)